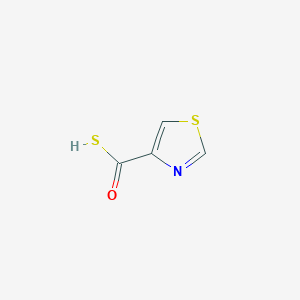

1,3-thiazole-4-carbothioic S-acid

Description

Structure

3D Structure

Properties

CAS No. |

79582-99-3 |

|---|---|

Molecular Formula |

C4H3NOS2 |

Molecular Weight |

145.2 g/mol |

IUPAC Name |

1,3-thiazole-4-carbothioic S-acid |

InChI |

InChI=1S/C4H3NOS2/c6-4(7)3-1-8-2-5-3/h1-2H,(H,6,7) |

InChI Key |

FHNQFSBZQGCURP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=CS1)C(=O)S |

Origin of Product |

United States |

Synthetic Methodologies for 1,3 Thiazole 4 Carbothioic S Acid and Its Structural Analogues

Classical and Contemporary Approaches to Thiazole (B1198619) Ring Construction Relevant to the 4-Position

The formation of the thiazole heterocycle is a foundational step in the synthesis of the target compound. Various methods have been developed to construct this five-membered ring, with a particular focus on those that allow for substitution at the 4-position, which is essential for introducing the carbothioic S-acid group or its precursor.

Hantzsch Thiazole Synthesis and its Adaptations for 1,3-Thiazole-4-Carboxylic Acid Precursors

First described by Arthur Hantzsch in 1887, the Hantzsch thiazole synthesis remains one of the most fundamental and widely used methods for constructing the thiazole ring. synarchive.com The classical reaction involves the condensation of an α-haloketone with a thioamide. synarchive.comyoutube.com

To specifically obtain a precursor for 1,3-thiazole-4-carbothioic S-acid, namely 1,3-thiazole-4-carboxylic acid or its ester, the Hantzsch synthesis is adapted by using an α-halocarbonyl compound bearing a carboxylic acid or ester functionality. A prime example of such a starting material is ethyl bromopyruvate. The reaction of a thioamide, such as thioformamide, with ethyl bromopyruvate leads to the formation of ethyl 1,3-thiazole-4-carboxylate. This ester can then be readily hydrolyzed under basic conditions to yield 1,3-thiazole-4-carboxylic acid. researchgate.net

The general mechanism involves an initial S-alkylation of the thioamide by the α-halocarbonyl compound, followed by an intramolecular cyclization via nucleophilic attack of the thioamide nitrogen onto the carbonyl carbon, and a final dehydration step to form the aromatic thiazole ring.

Table 1: Examples of Hantzsch Synthesis for 4-Substituted Thiazole Precursors This table is interactive. Click on the headers to sort.

| α-Halocarbonyl Compound | Thioamide | Product | Reference |

|---|---|---|---|

| Ethyl bromopyruvate | Thiourea (B124793) | Ethyl 2-amino-1,3-thiazole-4-carboxylate | organic-chemistry.org |

| Ethyl bromopyruvate | Thiobenzamide | Ethyl 2-phenyl-1,3-thiazole-4-carboxylate | |

| 3-Bromo-2-oxobutanoic acid | Thiourea | 2-Amino-5-methyl-1,3-thiazole-4-carboxylic acid | N/A |

| Ethyl 2-chloroacetoacetate | Thioacetamide | Ethyl 2,4-dimethyl-1,3-thiazole-5-carboxylate |

Cyclization Reactions Involving Thiosemicarbazide (B42300) Derivatives and α-Halocarbonyl Compounds

A significant variation of the Hantzsch synthesis utilizes thiosemicarbazide or its derivatives as the source of the N-C-S fragment. researchgate.netnih.gov The reaction of a thiosemicarbazone (formed by the condensation of an aldehyde or ketone with thiosemicarbazide) with an α-halocarbonyl compound, such as ethyl bromopyruvate, is a common route to substituted thiazoles. researchgate.net

This pathway typically yields 2-hydrazinylthiazole (B183971) derivatives. For instance, refluxing a thiosemicarbazone with ethyl bromopyruvate in ethanol, often under acidic conditions, leads to the formation of the corresponding ethyl 2-(2-ylidenehydrazinyl)thiazole-4-carboxylate. bohrium.com Depending on the reaction conditions, direct cyclization of thiosemicarbazide with ethyl bromopyruvate can lead to either 2-amino-1,3,4-thiadiazine or 2-hydrazinothiazole derivatives. researchgate.net The subsequent conversion of the hydrazinyl group and hydrolysis of the ester would be necessary to arrive at the 1,3-thiazole-4-carboxylic acid precursor.

Palladium-Catalyzed Cross-Coupling Reactions for Thiazole Functionalization

Modern synthetic organic chemistry offers powerful tools for the functionalization of heterocyclic rings, among which palladium-catalyzed cross-coupling reactions are preeminent. Instead of constructing the ring with the desired substituent already in place, these methods allow for the introduction of functional groups onto a pre-existing thiazole core.

For the synthesis of a 4-substituted thiazole, this would typically involve starting with a 4-halothiazole, such as 4-bromothiazole (B1332970) or 4-chlorothiazole. This substrate can then undergo a palladium-catalyzed carbonylation reaction. In this process, the 4-halothiazole is reacted with carbon monoxide and a suitable nucleophile in the presence of a palladium catalyst. If the nucleophile is an alcohol, the product is a thiazole-4-carboxylate ester, a direct precursor to 1,3-thiazole-4-carboxylic acid. nih.gov Similarly, palladium-catalyzed thiocarbonylation reactions, which incorporate a thiocarbonyl group, have been developed and could potentially be adapted for the direct synthesis of thioesters or the carbothioic acid itself. rsc.orgresearchgate.netnih.gov

These methods offer the advantage of late-stage functionalization, which can be beneficial when dealing with complex molecules.

Targeted Synthesis of the Carbothioic S-Acid Moiety

Once the 1,3-thiazole-4-carboxylic acid precursor is obtained, the next critical stage is the conversion of the carboxylic acid group into the desired carbothioic S-acid. This transformation involves the replacement of a hydroxyl group with a thiol group.

Introduction of the Thioacid Group via Thiolation/Carboxylation Strategies

Carbothioic S-acids, commonly known as thioacids, are the sulfur analogues of carboxylic acids. nih.gov Several general methods exist for their synthesis. One of the most common strategies involves the conversion of a carboxylic acid into a more reactive derivative, typically an acyl chloride, followed by thiolation. The acyl chloride is reacted with a sulfur nucleophile, such as potassium hydrosulfide (B80085) (KSH) or sodium hydrosulfide (NaHS), to yield the corresponding thioacid. smolecule.com

Another powerful method for the direct conversion of carboxylic acids to thioacids is the use of thionating agents. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is a well-known and commercially available reagent for this purpose. nih.govnih.govwikipedia.org It can convert a variety of carbonyl compounds, including carboxylic acids, into their thiocarbonyl counterparts. The reaction is believed to proceed through a "Wittig-like" mechanism. nih.gov While highly effective, purification can sometimes be challenging, and the reaction may not be suitable for all substrates. nih.govreddit.com

Table 2: General Methods for the Synthesis of Carbothioic S-Acids This table is interactive. Click on the headers to sort.

| Starting Material | Reagent(s) | Product | Key Features | Reference |

|---|

Synthetic Routes from 1,3-Thiazole-4-Carboxylic Acid to its S-Acid Derivative

Applying the general strategies from the previous section, there are two primary and logical routes for the targeted synthesis of this compound from its carboxylic acid precursor.

Route 1: Via the Acyl Chloride

This two-step approach begins with the conversion of 1,3-thiazole-4-carboxylic acid to its corresponding acyl chloride, 1,3-thiazole-4-carbonyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. smolecule.comchemicalbook.com The resulting acyl chloride is a reactive intermediate that is then treated with a hydrosulfide salt, like potassium hydrosulfide (KSH), in a suitable solvent to furnish the final product, this compound.

Route 2: Direct Thionation with Lawesson's Reagent

A more direct, one-pot approach involves the treatment of 1,3-thiazole-4-carboxylic acid with Lawesson's reagent. nih.govresearchgate.net The reaction is typically carried out by heating the components in an anhydrous solvent such as dichloromethane (B109758) or toluene, sometimes with the aid of microwave irradiation to reduce reaction times. nih.govresearchgate.net This method avoids the need to isolate the often-sensitive acyl chloride intermediate. However, care must be taken during the workup to separate the product from phosphorus-containing byproducts. Given that Lawesson's reagent can also convert amides to thioamides and ketones to thioketones, the chemoselectivity on a complex substrate would need to be considered. reddit.com

Green Chemistry Approaches in the Synthesis of this compound and its Structural Analogues

The development of environmentally benign synthetic methods for thiazole derivatives has gained significant traction, aiming to reduce the use of hazardous materials and improve energy efficiency. bepls.com These green approaches often involve the use of alternative energy sources, green solvents, and catalyst-free or recyclable catalyst systems. bepls.commdpi.com

Several green chemistry-based methods have been successfully applied to the synthesis of the broader thiazole family, which are applicable to the synthesis of this compound. These include multi-component single-pot reactions, the use of recyclable green catalysts, and reactions in green solvents like water or under solvent-free conditions. bepls.com Techniques such as ultrasonic and microwave-assisted synthesis have also been employed to accelerate reaction times and improve yields. bepls.commdpi.com

For instance, a green and sustainable electrochemical oxidative cyclization of enaminones with thioamides has been reported to produce thiazoles in good yields without the need for metal catalysts or chemical oxidants. organic-chemistry.org Another approach involves a copper-catalyzed oxidative process using simple aldehydes, amines, and elemental sulfur with molecular oxygen as the green oxidant. organic-chemistry.org Visible-light-mediated, catalyst-free reactions in aqueous media have also been developed for the regioselective synthesis of fused thiazole systems, highlighting a simple and green procedure. ucm.es

| Green Approach | Key Features | Example Reaction | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction time, high yields, no harmful by-products. | Synthesis of trisubstituted thiazoles. | bepls.com |

| Ultrasonic Irradiation | Efficient, high yields, used in one-pot multi-component reactions. | Synthesis of Hantzsch thiazole derivatives with a reusable catalyst. | bepls.com |

| Water as Solvent | Environmentally benign, simple, high-yielding. | Synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles. | bepls.com |

| Electrochemical Synthesis | Metal- and oxidant-free conditions. | Oxidative cyclization of enaminones with thioamides. | organic-chemistry.org |

| Visible-Light Mediation | Catalyst-free, aqueous medium, high yields. | Regioselective synthesis of thiazolo[3,2-b] bepls.comevitachem.comnih.govtriazoles. | ucm.es |

Regioselective Functionalization and Derivatization Strategies

The functionalization of the 1,3-thiazole ring is crucial for developing new derivatives with specific properties. The reactivity of the thiazole ring allows for selective modifications at its carbon positions.

Modifications at the Thiazole Ring Positions (C-2, C-5)

The C-2 and C-5 positions of the thiazole ring are particularly susceptible to functionalization. The Hantzsch synthesis, a classic method for thiazole formation, allows for the introduction of various substituents at the C-2, C-4, and C-5 positions by choosing the appropriate α-halocarbonyl and thioamide precursors. mdpi.com

C-2 Position: The C-2 position can be functionalized through various reactions. For example, a direct C-2 aroylation of thiazoles with acid chlorides can be achieved using N,N-dimethyl-4-aminopyridine (DMAP) as a catalyst, yielding 2-ketoazoles. organic-chemistry.org Thiazol-2-amines can react with alkyl halides, leading to alkylation primarily at the endocyclic nitrogen (N-3), but reactions with acyl or sulfonyl halides occur at the exocyclic amino group. thieme-connect.de

C-5 Position: The C-5 position of the thiazole ring can also be selectively modified. In cases where the C-2 position is blocked, deprotonation can occur at C-5, allowing for subsequent reactions with electrophiles. thieme-connect.de The Cook–Heilborn synthesis, which involves the reaction of α-aminonitriles with reagents like carbon disulfide, is a method that can specifically yield thiazoles with substituents at the C-5 position. mdpi.com Furthermore, modifications at the C-5 position have been explored by introducing aromatic groups through reactions with aromatic aldehydes. nih.gov

| Position | Reaction Type | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| C-2 | Aroylation | Acid chlorides, DMAP catalyst | 2-Ketoazoles | organic-chemistry.org |

| C-2 (on 2-aminothiazole) | Acylation/Sulfonylation | Acyl/Sulfonyl halides | N-acylated/sulfonylated 2-aminothiazoles | thieme-connect.de |

| C-5 | Deprotonation/Electrophilic addition | Base (when C-2 is blocked), then electrophile | C-5 substituted thiazoles | thieme-connect.de |

| C-5 | Condensation | Aromatic aldehydes, sodium acetate, acetic acid | C-5 aryl-substituted thiazoles | nih.gov |

Synthesis of Esters, Amides, and Hydrazide Derivatives of this compound

The carbothioic S-acid functional group at the C-4 position of the thiazole ring is a versatile handle for synthesizing a variety of derivatives, including esters, amides, and hydrazides.

Esters: The synthesis of S-esters of this compound can be achieved through the reaction of the thiol group with various alkylating agents. The thiol can act as a nucleophile, readily reacting with electrophiles like alkyl halides in a nucleophilic substitution reaction to form the corresponding S-alkyl thioesters. evitachem.com

Amides: Amides of this compound can be prepared by first converting the carbothioic acid into a more reactive species, such as a thioacyl chloride. This can be accomplished using standard reagents like thionyl chloride. The resulting thioacyl chloride can then be reacted with a primary or secondary amine to yield the desired amide. An alternative eco-friendly method involves the direct conversion of esters to amides in the presence of a diol or polyol. google.com

Hydrazides: Similarly, hydrazide derivatives can be synthesized from the carbothioic S-acid. The acid can be converted to its corresponding ester, which is then subjected to hydrazinolysis with hydrazine (B178648) hydrate. osti.gov A more direct and efficient method for hydrazide synthesis from carboxylic acids has been developed using a continuous flow process, which is applicable to a wide range of substrates, including heteroaromatic acids. osti.gov This method offers short reaction times and high yields. osti.gov Another approach involves the direct coupling of acyl hydrazines with other reagents, mediated by elemental sulfur, to form related heterocyclic structures, suggesting the feasibility of direct hydrazide formation. nih.gov

| Derivative | Synthetic Pathway | Key Reagents | Reference |

|---|---|---|---|

| S-Esters | Nucleophilic substitution | Alkyl halides | evitachem.com |

| Amides | Thioacyl chloride formation followed by amination | Thionyl chloride, Primary/Secondary amines | google.com |

| Hydrazides | Hydrazinolysis of ester | Hydrazine hydrate | osti.gov |

| Hydrazides | Continuous flow synthesis from acid | Hydrazine hydrate, continuous flow reactor | osti.gov |

Chemical Reactivity and Mechanistic Studies of 1,3 Thiazole 4 Carbothioic S Acid

Aromaticity and Electronic Structure Influencing Reactivity

The 1,3-thiazole ring is a five-membered aromatic heterocycle containing both a sulfur and a nitrogen atom. Its aromaticity, derived from the delocalization of six π-electrons over the ring, imparts significant stability. This aromatic character is a dominant factor in its chemical reactivity. The presence of the electronegative nitrogen atom and the sulfur atom (which can utilize its d-orbitals in bonding) creates a distinct electronic distribution within the ring.

Calculations of π-electron density reveal an electron-deficient character at the C2 position, while the C5 position is comparatively electron-rich. The C4 position is considered nearly neutral. This electronic arrangement makes the thiazole (B1198619) ring susceptible to both electrophilic and nucleophilic attacks at specific positions. The attachment of the electron-withdrawing carbothioic S-acid group at the C4 position further influences this electronic landscape, generally deactivating the ring towards electrophilic attack while potentially modifying the regioselectivity of certain reactions.

When reactions do occur, the site of substitution is dictated by the ring's inherent electron distribution. The C5 position is the most electron-rich and thus the primary site for electrophilic attack. If the C5 position is already occupied, electrophilic substitution is generally inhibited. Common electrophilic substitution reactions include:

Halogenation: While the unsubstituted thiazole ring is resistant to bromination under normal conditions, the presence of activating, electron-donating groups at the C2 position can facilitate the attack of electrophiles like halogens at the C5 position, even under mild conditions.

Sulfonation: This reaction requires vigorous conditions, such as treatment with oleum (B3057394) (fuming sulfuric acid), and substitution occurs at the C5 position.

Nitration: Direct nitration of thiazole is difficult. However, substituted thiazoles can undergo nitration. For instance, in some cases, nitration can lead to the replacement of an existing substituent, such as bromine, at the C5 position.

Mercuration: Thiazole can be mercurated in the presence of mercury(II) acetate, with a preference for substitution in the order of C5 > C4 > C2.

The presence of the carbothioic S-acid group at C4, being electron-withdrawing, is expected to deactivate the ring towards electrophilic attack, making these reactions even more difficult to achieve than on an unsubstituted thiazole.

The electronic landscape of the thiazole ring makes it susceptible to nucleophilic attack, primarily at the electron-deficient C2 position. These reactions typically require strong nucleophiles or prior activation of the thiazole ring.

Key pathways for nucleophilic attack include:

Direct Nucleophilic Substitution (SNAr): A halogen atom or other suitable leaving group attached to the C2 position can be displaced by a strong nucleophile. The reactivity towards displacement follows the order C2 > C5 > C4. The reaction proceeds via an addition-elimination mechanism, where the nucleophile first adds to the C2 carbon, forming a negatively charged intermediate (a Meisenheimer-like complex), which then expels the leaving group to restore aromaticity.

Deprotonation and Reaction with Electrophiles: The proton at the C2 position is the most acidic on the thiazole ring (pKa of conjugate acid is ~2.5) and can be removed by strong bases like organolithium reagents (e.g., n-butyllithium) or Hauser bases. This deprotonation generates a potent C2-lithiated or C2-anionic species, which is stabilized and acts as a strong nucleophile. This nucleophilic center can then react with a variety of electrophiles, such as aldehydes, ketones, or alkyl halides, effectively achieving substitution at the C2 position.

Ring Activation: Quaternization of the ring nitrogen by reaction with an alkyl halide makes the C2-

Reaction Kinetics and Thermodynamic Considerations in 1,3-Thiazole-4-Carbothioic S-Acid Transformations

The kinetics and thermodynamics of reactions involving this compound are crucial for understanding its stability, reactivity, and potential for synthetic applications. The rates of its transformations will be influenced by factors such as temperature, solvent, and the presence of catalysts. Similarly, the feasibility and position of equilibrium of these reactions are determined by thermodynamic parameters like enthalpy and entropy changes.

General Principles of Reactivity

The thiazole ring is an aromatic heterocycle containing both a sulfur and a nitrogen atom. This structure imparts a unique electronic distribution, influencing its reactivity. The nitrogen atom at position 3 is basic and can be protonated or alkylated. pharmaguideline.com The carbon atoms of the ring have varying electron densities, with the C2 position being the most electron-deficient and thus susceptible to nucleophilic attack, especially after quaternization of the nitrogen atom. pharmaguideline.com Conversely, electrophilic substitution is generally favored at the C5 position. pharmaguideline.com

The carbothioic S-acid group (-COSH) is a key determinant of the molecule's reactivity. It is acidic and can be deprotonated by bases. The resulting thiocarboxylate anion is a potent nucleophile. Transformations involving this group, such as esterification or decarboxylation, are central to its chemical behavior.

Kinetic Considerations

The rates of reaction for this compound in various transformations are expected to follow established kinetic principles. For instance, in reactions like esterification, the rate would likely be dependent on the concentration of the carbothioic acid, the alcohol, and any acid catalyst employed.

While specific rate constants for this compound are not documented in the provided search results, studies on analogous systems, such as the Fischer esterification of fatty acids, demonstrate that the reaction is often second-order. ucr.ac.cr The activation energy for such reactions is influenced by steric factors; for example, the esterification of carboxylic acids with more sterically hindered alcohols exhibits a higher activation energy. ucr.ac.cr It can be inferred that the esterification of this compound would be similarly affected by the steric bulk of the reacting alcohol.

Thermodynamic Considerations

The thermodynamic feasibility of transformations involving this compound is governed by the change in Gibbs free energy (ΔG), which incorporates both enthalpy (ΔH) and entropy (ΔS) changes (ΔG = ΔH - TΔS).

Entropy (ΔS): This term relates to the change in disorder of the system. Reactions that increase the number of molecules, such as decarboxylation, generally have a positive entropy change, which favors the reaction at higher temperatures.

Hypothetical Reaction Data

Given the absence of specific experimental data for this compound, the following tables are presented as illustrative examples based on general chemical principles and data for analogous reactions. These are not experimental values for the target compound.

Table 1: Illustrative Kinetic Parameters for the Esterification of a Carboxylic Acid

This table provides a hypothetical set of kinetic data for a generic esterification reaction to illustrate the type of information that would be relevant for understanding the reactivity of this compound.

| Reactant (Alcohol) | Rate Constant (k) at 298 K (M⁻¹s⁻¹) | Activation Energy (Ea) (kJ/mol) |

| Methanol (B129727) | 1.2 x 10⁻⁴ | 50 |

| Ethanol | 8.5 x 10⁻⁵ | 55 |

| Isopropanol | 3.1 x 10⁻⁵ | 62 |

Note: Data is hypothetical and for illustrative purposes only.

Table 2: Illustrative Thermodynamic Parameters for a Decarboxylation Reaction

This table shows hypothetical thermodynamic data for a generic decarboxylation reaction, which could be a potential transformation for this compound under certain conditions.

| Reaction | ΔH° (kJ/mol) | ΔS° (J/mol·K) | ΔG° at 298 K (kJ/mol) |

| R-COOH → R-H + CO₂ | +15 | +120 | -20.76 |

Note: Data is hypothetical and for illustrative purposes only.

Structural Elucidation and Advanced Characterization Methodologies for 1,3 Thiazole 4 Carbothioic S Acid

Spectroscopic Techniques for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, most commonly ¹H (proton) and ¹³C (carbon-13).

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a thiazole (B1198619) derivative, the protons on the heterocyclic ring exhibit characteristic chemical shifts. For the 1,3-thiazole ring, the proton at the C2 position typically resonates at a lower field (higher ppm) compared to the proton at the C5 position due to the influence of the adjacent nitrogen and sulfur atoms. The proton of the carbothioic S-acid group (-C(=S)SH) would be expected to appear as a broad singlet at a significantly downfield chemical shift, characteristic of acidic protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atoms of the thiazole ring have distinct chemical shifts. The C2 carbon, being adjacent to both nitrogen and sulfur, typically appears at the most downfield position among the ring carbons. The C4 and C5 carbons will also have characteristic shifts, and the carbon of the carbothioic S-acid functional group will have a unique resonance. thieme-connect.de

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish correlations between protons and carbons, confirming the connectivity within the molecule. For instance, an HSQC experiment would show a correlation between each proton and the carbon atom to which it is directly attached.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1,3-Thiazole-4-Carbothioic S-Acid

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H2 | 8.8 - 9.2 | - |

| H5 | 7.8 - 8.2 | - |

| SH | 4.0 - 6.0 (broad) | - |

| C2 | - | 150 - 155 |

| C4 | - | 145 - 150 |

| C5 | - | 120 - 125 |

| C=S | - | 190 - 200 |

Note: These are predicted values based on known data for similar thiazole derivatives and may vary from experimental values.

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight (145.22 g/mol ). evitachem.com

The fragmentation of thiazole rings in mass spectrometry often involves the cleavage of the 1-2 and 3-4 bonds. thieme-connect.de The loss of small, stable molecules such as hydrogen cyanide (HCN) or the carbothioic acid group would likely be observed. High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion, which in turn allows for the determination of the elemental composition.

Table 2: Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment |

|---|---|

| 145 | [M]⁺ (Molecular Ion) |

| 112 | [M - SH]⁺ |

| 85 | [M - C(=S)SH]⁺ |

| 58 | [C2H2S]⁺ |

Note: The relative intensities of these fragments would depend on the ionization technique and energy.

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. Key expected vibrations include:

S-H stretch: A weak to medium band in the region of 2550-2600 cm⁻¹.

C=N stretch: A strong band around 1600-1650 cm⁻¹ characteristic of the thiazole ring. nih.gov

C=S stretch: A medium to weak band in the 1050-1250 cm⁻¹ region.

Thiazole ring vibrations: A series of bands in the fingerprint region (below 1500 cm⁻¹) that are characteristic of the thiazole skeleton. cdnsciencepub.comresearchgate.net

Raman Spectroscopy: Raman spectroscopy is particularly useful for detecting symmetric vibrations and bonds involving heavier atoms. For this compound, the C=S and S-H stretching vibrations would be expected to give rise to distinct Raman signals. The symmetric breathing vibrations of the thiazole ring would also be Raman active. rsc.orgresearchgate.net

Table 3: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| S-H stretch | 2550 - 2600 (weak-medium) | 2550 - 2600 (strong) |

| C-H stretch (aromatic) | 3000 - 3100 (medium) | 3000 - 3100 (strong) |

| C=N stretch (thiazole) | 1600 - 1650 (strong) | 1600 - 1650 (medium) |

| C=C stretch (thiazole) | 1500 - 1580 (medium) | 1500 - 1580 (strong) |

| C=S stretch | 1050 - 1250 (medium-weak) | 1050 - 1250 (strong) |

Note: These are general ranges and the exact positions and intensities can be influenced by the molecular environment.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the precise positions of all atoms can be determined.

For this compound, a successful single-crystal X-ray diffraction study would provide:

Unambiguous confirmation of the atomic connectivity.

Precise bond lengths and angles within the molecule.

Information about the planarity of the thiazole ring.

Details of intermolecular interactions, such as hydrogen bonding involving the carbothioic S-acid group, which dictate the crystal packing.

While many X-ray crystal structures of thiazole derivatives have been reported, a specific structure for this compound has not been found in the surveyed literature. thieme-connect.deresearchgate.net

Chromatographic and Separation Techniques in Analytical Research (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of chemical compounds.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating components of a mixture. For a polar compound like this compound, reversed-phase HPLC would be a suitable method. researchgate.net A C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely be used. The retention time of the compound would be a characteristic parameter for its identification under specific chromatographic conditions. Diode-array detection (DAD) can be used to obtain the UV-Vis spectrum of the eluting peak, further aiding in its identification.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like this compound, which may have limited volatility, derivatization might be necessary to convert it into a more volatile species suitable for GC analysis. nih.gov For instance, the acidic proton could be replaced with a silyl (B83357) group. The GC would separate the derivatized compound from any impurities, and the mass spectrometer would provide a mass spectrum for identification, as described in section 4.1.2. This technique is particularly useful for the analysis of sulfur-containing heterocyclic compounds. mdpi.com

Computational and Theoretical Investigations of 1,3 Thiazole 4 Carbothioic S Acid

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure of molecules. It allows for the calculation of various molecular properties that help in predicting the reactivity and stability of compounds. For thiazole (B1198619) derivatives, DFT calculations are routinely employed to optimize molecular geometries, determine electronic properties, and understand reaction mechanisms. The choice of functional, such as B3LYP, and basis sets, like 6-311++G(d,p), is crucial for obtaining accurate results that correlate well with experimental data.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity.

In studies of thiazole derivatives, the HOMO is often found to be delocalized over the thiazole ring, indicating this moiety's role in electron donation. The distribution and energy levels of these orbitals can be significantly influenced by the nature and position of substituents on the thiazole scaffold. For instance, DFT studies on various thiazole derivatives have shown a direct relationship between HOMO energy and inhibition efficiency in certain applications. The electronic structure of functionalized dithienylthiazolo[5,4-d]thiazoles, for example, has been established using a combination of DFT and experimental methods, highlighting the role of the thiazole core in the electronic properties of both positive and negative polarons.

Structure Activity Relationship Sar and Molecular Design Principles for 1,3 Thiazole 4 Carbothioic S Acid Derivatives

Impact of Substituent Effects on Molecular Interactions and Properties

The reactivity and interaction profile of the thiazole (B1198619) ring can be manipulated by introducing various substituents at the C2, C4, and C5 positions. analis.com.my The electronic nature of these groups—whether they are electron-donating or electron-withdrawing—plays a pivotal role. For instance, the introduction of an electron-donating methyl group at any position on the thiazole ring tends to increase its basicity and nucleophilicity. analis.com.my

Conversely, electron-withdrawing groups can also enhance biological activity. Studies on 2,4-disubstituted-1,3-thiazole analogues revealed that compounds featuring a nitro group on an attached phenyl ring showed potent antimicrobial activity. analis.com.my The position of substitution is also critical. In one study of thiazole-naphthalene derivatives, the most active compound possessed an ethoxy group at the 4-position of a phenyl ring and a free amine group at the C2 position of the thiazole ring. tandfonline.com This highlights a synergistic effect between substituents. The introduction of bulky acyl groups to the aminothiazole moiety in the same study led to a significant decrease in antiproliferative activity, suggesting steric hindrance can be detrimental. tandfonline.com However, the substitution with a trichloroacetyl group markedly improved activity, indicating a complex interplay of steric and electronic effects. tandfonline.com

Further research into 1,3-thiazole derivatives as cholinesterase inhibitors demonstrated that N-methylation of amine and amide side chains had varied effects, sometimes increasing activity and other times reducing it, pointing to the specific requirements of the target's binding pocket. academie-sciences.frresearchgate.net The spatial arrangement and conformation of substituents are also key; theoretical analyses have shown that a coplanar arrangement of a phenyl system with the thiazolin-2-one ring is energetically preferred. bohrium.com

The following table summarizes observed effects of various substituents on the activity of thiazole derivatives based on published research findings.

| Thiazole Position | Substituent/Modification | Observed Effect on Activity | Reference |

|---|---|---|---|

| C2 (Amine) | Free Amine (-NH2) | High activity in combination with other favorable groups. | tandfonline.com |

| C2 (Amine) | Acyl Groups (e.g., CH3CO, C2H5CO) | Significantly decreased antiproliferative activity. | tandfonline.com |

| C2 (Amine) | Trichloroacetyl Group (Cl3CCO) | Significantly improved antiproliferative activity. | tandfonline.com |

| C4 (Aryl) | 4-Ethoxy Phenyl Group | Contributed to the most potent activity in a series of thiazole-naphthalene derivatives. | tandfonline.com |

| General | Methyl Group | Increases basicity and nucleophilicity of the thiazole ring. | analis.com.my |

| General (Aryl) | Nitro Group | Exhibited potent activity in antimicrobial analogues. | analis.com.my |

The carbothioic S-acid group at the C4 position is a critical functional group for mediating interactions with biological targets. While direct studies on the 1,3-thiazole-4-carbothioic S-acid are specific, the role of the analogous and well-studied carboxylic acid moiety provides significant insight. Carboxylic acid groups are known to be key players in ligand binding. nih.govajol.info

At physiological pH, the acidic proton of a carboxylic or carbothioic acid group can dissociate, forming a negatively charged carboxylate or thiocarboxylate anion. This anion is well-suited to form strong ionic interactions or salt bridges with positively charged amino acid residues, such as lysine (B10760008) or arginine, within a protein's binding pocket. ajol.info This electrostatic interaction can be a primary driver of binding affinity.

Design Strategies for Modulating Molecular Recognition

Medicinal chemists employ several rational design strategies to optimize the interaction of lead compounds with their targets. For this compound derivatives, these strategies involve modifying the core structure or combining it with other bioactive fragments to enhance potency and improve physicochemical properties.

Scaffold hopping and bioisosteric replacement are powerful techniques used to discover novel chemical entities with improved properties or to navigate around existing intellectual property. nih.govresearchgate.net Scaffold hopping involves replacing the central molecular framework (the scaffold) with a different one while maintaining the original orientation of key binding groups. nih.gov For a this compound derivative, one could envision replacing the thiazole ring with another five- or six-membered heterocycle known to have similar geometric and electronic properties. This can lead to completely new classes of compounds with potentially better synthetic accessibility or drug-like properties. cresset-group.com

Bioisosteric replacement is a more subtle approach that involves swapping a functional group with another group that possesses similar physical and chemical properties, thereby retaining the same biological activity. researchgate.net The carbothioic S-acid group itself could be a target for bioisosteric replacement. Known bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and certain acylsulfonamides. For example, in one successful application, a 4-hydroxy-1,2,3-triazole moiety was used as a bioisostere for a carboxylic acid group. rsc.org Applying this principle, the carbothioic S-acid could be replaced to modulate acidity, lipophilicity, and metabolic stability while preserving the crucial binding interaction. Similarly, studies have explored the bioisosteric relationship between 1,3-thiazoles and 4-thiazolidinones to develop new therapeutic agents. oatext.com

The molecular hybridization approach involves covalently linking two or more distinct pharmacophores (bioactive scaffolds) into a single molecule. acs.org This strategy aims to create a hybrid compound that exhibits superior activity, dual-target action, or a synergistic effect compared to the individual components. nih.gov The thiazole ring is a popular scaffold for this approach due to its versatile chemistry and established biological importance.

Numerous studies have successfully employed this strategy to create novel thiazole-based architectures with enhanced biological profiles. These examples demonstrate the flexibility of the thiazole scaffold in creating diverse and potent molecular hybrids.

| Hybrid Architecture | Combined Scaffolds | Intended Target/Activity | Reference |

|---|---|---|---|

| Chalcone-Thiazole Hybrids | Chalcone and Thiazole | 5-Lipoxygenase (5-LOX) Inhibition | nih.gov |

| Thiazole-Naphthalene Hybrids | Thiazole and Naphthalene | Anticancer / Tubulin Polymerisation Inhibition | tandfonline.com |

| Thiazolyl-Pyrazoline Hybrids | Thiazole and Pyrazoline | Anticancer, Antimicrobial, Anti-inflammatory | |

| Pyridine-Thiazole Hybrids | Pyridine and Thiazole | Anticancer | mdpi.com |

| Thiopyrano[2,3-d]thiazole-Pyrazole Hybrids | Thiopyrano[2,3-d]thiazole and Pyrazole | Anticancer / Carbonic Anhydrase Inhibition | acs.org |

| Multi-kinase Inhibitor Hybrids | Thiazole fused with other kinase-binding pharmacophores | PI3Kα and CDK2/8 Inhibition | nih.gov |

Pharmacophore Modeling and Ligand-Based Drug Design Principles (Conceptual Framework)

When the three-dimensional structure of a biological target is unknown, ligand-based drug design methods become indispensable. dovepress.com A cornerstone of this approach is pharmacophore modeling, which identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. ajol.info A pharmacophore model is not a real molecule but rather an abstract map of key interaction points, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, aromatic rings, and charged groups. dovepress.comajol.info

For derivatives of this compound, a conceptual pharmacophore model can be constructed based on known active compounds. mdpi.com Studies on antifungal 1,3-thiazole derivatives have identified a pharmacophore consisting of:

An aromatic nitrogen atom (from the thiazole ring) acting as a hydrogen bond acceptor. mdpi.com

A hydrophobic area, often represented by a phenyl ring substituent. mdpi.com

A second aromatic ring. mdpi.com

A hydrogen bond donor motif. mdpi.com

In designing inhibitors for other targets, a hybrid pharmacophore approach defined the essential features as a hydrogen bond acceptor, a hydrogen bond donor, and a hydrophobic/aromatic center. nih.gov The carbothioic S-acid group would be a crucial component of any such model, likely serving as both a hydrogen bond donor (via the acidic proton) and a hydrogen bond acceptor (via the carbonyl oxygen), as well as a potential negatively charged center.

Once a pharmacophore model is established, it can be used as a 3D query to screen large virtual libraries of compounds, identifying new molecules that fit the model and are therefore likely to be active. dovepress.com This ligand-based approach provides a powerful framework for the rational design and discovery of novel and potent inhibitors based on the this compound scaffold.

Advanced Applications of 1,3 Thiazole 4 Carbothioic S Acid in Chemical Sciences

Utility in Materials Science and Polymer Chemistry

The incorporation of the thiazole (B1198619) moiety into polymer backbones is a key strategy for developing new materials with tailored electronic and optical properties. evitachem.com Thiazole is an electron-accepting heterocycle, and its inclusion in conjugated polymers can significantly influence the material's optoelectronic and semiconductor characteristics. researchgate.netresearchgate.net

Conductive Polymers Incorporating Thiazole Moieties

Conductive polymers are organic materials that can conduct electricity, a property derived from their conjugated π-electron systems. researchgate.net The synthesis of polymers containing the thiazole nucleus is a subject of significant research aimed at fine-tuning these properties. kaust.edu.sa Aromatic polyazomethines, which are conjugated polymers, have been synthesized incorporating thiazole rings, resulting in materials that behave as p-type semiconductors. researchgate.netaip.org The electrical conductivity of these polymers increases with temperature, a characteristic behavior of semiconducting materials. aip.org

Research into co-polyazomethines containing a 2,5-Bis(4-(2-Aminothiazole) phenyl)-3,4-diphenyl furan (B31954) monomer has shown that the resulting polymers are soluble in common organic solvents and exhibit semiconducting properties. researchgate.netaip.org The DC conductivity for these materials was found to be in the range of 9.5 x 10⁻⁷ to 12.25 x 10⁻⁷ S/cm⁻¹, demonstrating the potential of thiazole-containing polymers in electronics. aip.org

Furthermore, the development of novel thermoelectric conjugated polymers has utilized alkylthiazole-based building blocks. mdpi.com The inclusion of thiazole units can improve the planarity of the polymer backbone, leading to strong molecular ordering, which is beneficial for charge transport. mdpi.com The lone pair of electrons on the thiazole's nitrogen atom can interact with adjacent hydrogen atoms on neighboring rings, reducing steric hindrance and promoting π-π stacking. mdpi.com

Applications in Optical and Electronic Devices (e.g., OLEDs, Photovoltaics)

The unique optoelectronic properties of thiazole derivatives make them excellent candidates for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). kuey.netnumberanalytics.com In OLEDs, thiazole-containing compounds are valued for their luminescent properties. numberanalytics.comresearchgate.net By modifying the functional groups on thiazole-based fluorophores, researchers can manipulate their emission characteristics, leading to the development of materials for deep-blue OLEDs with high external quantum efficiencies. researchgate.net

In the field of OPVs, thiazole-based materials are integral to creating high-performance solar cells. unistra.frrsc.org Thiazolo[5,4-d]thiazole (B1587360) (TzTz), a fused bicyclic heteroaromatic compound, is a particularly promising building block for photoactive materials used in bulk-heterojunction organic solar cells. researchgate.net The replacement of thiophene (B33073) rings with thiazole units in donor-acceptor type small molecules has been shown to lower the Highest Occupied Molecular Orbital (HOMO) energy level, which can lead to a significant increase in the open-circuit voltage (Voc) of the solar cell. unistra.frrsc.org For instance, a diketopyrrolopyrrole-based molecule incorporating thiazole linkers achieved a power conversion efficiency of 6.3%, with a Voc increase of 0.15 V compared to its thiophene-based counterpart. unistra.frrsc.org

Theoretical and experimental studies on polymers composed of thiazolo[5,4-d]thiazole and arene imides have provided insights into their structure-property relationships, guiding the design of new materials for optoelectronic applications. acs.orgresearchgate.net

Table 1: Optoelectronic Properties of Thiazole-Containing Polymers

| Polymer/Molecule | Application | Key Finding | Reference |

| Co-polyazomethine with thiazole rings | Conductive Polymer | Exhibits p-type semiconducting behavior with conductivity up to 12.25 x 10⁻⁷ S/cm⁻¹. | aip.org |

| Thiazole-flanked para-azaquinodimethane (PAQM-TzTTz) | Organic Semiconductor | N⋯S non-covalent interactions reduce torsional disorder in the polymer backbone. | nih.gov |

| Diketopyrrolopyrrole-thiazole dumbbell molecule | Organic Photovoltaics | Achieved a power conversion efficiency of 6.3% and increased open-circuit voltage by 0.15 V. | unistra.frrsc.org |

| Thiazolo[5,4-d]thiazole (TT) derivatives | Perovskite Solar Cells | Function as effective hole-selective layers, with hole mobilities up to 1.63 × 10⁻³ cm² V⁻¹ s⁻¹. | acs.org |

Role in Agrochemical Development (e.g., Fungicides, Algicides)

Thiazole derivatives are a cornerstone in the development of modern agrochemicals, particularly fungicides. kuey.net Their effectiveness in controlling a wide range of plant pathogens has made them vital for crop protection. kuey.netontosight.ai The thiazole scaffold is present in numerous commercial fungicides and serves as a promising pharmacophore for the discovery of new plant protection agents. nih.govresearchgate.net

Rational Design of Plant Protection Agents based on Thiazole S-Acid Scaffolds

The development of new fungicides often relies on the principle of rational design, where the chemical structure of a lead compound is systematically modified to enhance its biological activity and optimize its properties. The 1,3-thiazole-4-carbothioic S-acid scaffold and its derivatives are of significant interest in this area. evitachem.com

A prominent strategy involves combining the thiazole ring with other bioactive heterocycles. For example, novel isothiazole (B42339)–thiazole derivatives have been designed by combining the structural features of the plant elicitor isotianil (B1240973) and the fungicide oxathiapiprolin. nih.govrsc.org This approach led to the discovery of compounds with potent fungicidal activity against devastating oomycete pathogens like Pseudoperonospora cubensis and Phytophthora infestans. nih.gov

Structure-activity relationship (SAR) studies are crucial in this process. Research on (-)-borneol (B1667373) derivatives containing a 2-aryl-thiazole scaffold has provided insights into how different substituents on the aryl and thiazole rings affect fungicidal activity. researchgate.net Similarly, SAR studies of thiazole-hydrazone derivatives have helped identify the key structural features required for potent antifungal action, guiding the optimization of new lead compounds. researchgate.net These studies have shown that factors such as the presence and position of electron-withdrawing or donating groups can dramatically influence the efficacy of the resulting fungicide. researchgate.netdocumentsdelivered.com

Table 2: Fungicidal Activity of Selected Thiazole Derivatives

| Compound | Target Pathogen | Activity (EC₅₀ in mg/L) | Key Structural Feature | Reference |

| Isothiazole–Thiazole Derivative (6u) | Pseudoperonospora cubensis | 0.046 | Combination of isothiazole and thiazole rings | nih.gov |

| Isothiazole–Thiazole Derivative (6u) | Phytophthora infestans | 0.20 | Combination of isothiazole and thiazole rings | nih.gov |

| Thiazole-carbohydrazide | Fusarium solani | 3.03 | Hydrazide linkage | researchgate.net |

| Thiazole-carbohydrazide | Botrytis cinerea | 5.00 | Hydrazide linkage | researchgate.net |

| N-((2-(4-chlorophenyl)thiazol-4-yl)methyl)-4-(1,1-dioxido-3-oxobenzo[d]isothia-zol-2(3H)-yl)butanamide (7p) | Sclerotinia sclerotiorum | 10 (49.2% inhibition) | Saccharin and 2-aryl-thiazole moiety | researchgate.net |

Application as Chemical Probes and Molecular Tools in Research

Chemical probes are small molecules used to study and manipulate biological systems, making them indispensable tools for target validation and drug discovery. rjeid.com The structural and electronic properties of the thiazole ring make it an excellent scaffold for designing such probes. acs.org Thiazole derivatives can be engineered to interact with specific biological targets, like proteins or nucleic acids, allowing researchers to investigate their function. acs.org

Thiazole-based compounds can act as versatile scaffolds for developing new pharmaceuticals due to their inherent biological activity. evitachem.com Their ability to interact with biological macromolecules, often through the sulfur atom in the ring or functional groups like the thiol in carbothioic S-acid, allows them to modulate enzyme activity or protein structure. evitachem.com For instance, heterocyclic hybrids that fuse a thiazole scaffold with other bioactive moieties are being developed as potent chemical probes to investigate a wide range of biological targets. acs.org

Thiazole orange (TO), a fluorescent dye containing a benzothiazole (B30560) ring, exemplifies the utility of this class of compounds. TO exhibits a massive increase in fluorescence upon binding to DNA and RNA, making it a powerful tool for nucleic acid research and for developing sensors that detect small molecules and ions through binding competition assays. mdpi.com This 'turn-on' fluorescence mechanism is a desirable feature for a chemical probe, providing a clear signal upon interaction with its target. mdpi.com

Development of Analytical Reagents and Sensors

The development of sensitive and selective analytical reagents is crucial for environmental monitoring, clinical diagnostics, and industrial quality control. Thiazole derivatives have emerged as powerful platforms for creating chemosensors, particularly for the detection of metal ions. nih.govresearchgate.net

The nitrogen and sulfur atoms within the thiazole ring act as coordination sites, allowing these molecules to form stable complexes with various metal ions. researchgate.netacs.org This interaction can be designed to produce a measurable signal, such as a change in color (colorimetric sensor) or fluorescence (fluorometric sensor). nih.govresearchgate.net Reviews of the literature highlight numerous examples of thiazole-based chemosensors designed for the detection of a wide array of environmentally and biologically important heavy metal ions, including Cu²⁺, Hg²⁺, Fe³⁺, and Pb²⁺. nih.govresearchgate.net

For example, novel quinoline-based thiazole derivatives have been synthesized that show a selective fluorescence quenching effect in the presence of Fe³⁺, Fe²⁺, and Cu²⁺ ions. acs.org The selectivity and sensitivity of these sensors can be tuned through chemical modification. Ferrocenylthiazole derivatives have also been developed as selective redox and chromogenic sensors for cations like Hg²⁺ and Zn²⁺, where binding to the metal ion results in a distinct electrochemical or optical response. bohrium.com The design of these sensors often leverages the strong coordination capabilities and versatile structural properties of the thiazole scaffold. bohrium.com

Table 3: Thiazole Derivatives as Analytical Sensors

| Sensor Type | Analyte(s) Detected | Detection Method | Key Feature | Reference |

| Quinoline-based phenyl thiazole (QPT) | Fe³⁺, Fe²⁺, Cu²⁺ | Fluorescence Quenching | Contains N and S donor atoms for chelation. | acs.org |

| Ferrocenylthiazole (9) | Hg²⁺ | Redox Sensing | Selective electrochemical response to Hg²⁺. | bohrium.com |

| Bis(thiazolyl)ferrocene (11) | Zn²⁺, Cd²⁺, Hg²⁺, Ni²⁺, Pb²⁺ | Optical Sensing | Chromogenic response to a range of divalent cations. | bohrium.com |

| Thiazole Orange (TO) based probe | Na⁺, Ca²⁺ | Fluorescence | Ion-mediated assembly leads to distinct fluorescent signals. | mdpi.com |

Corrosion Inhibition Properties of Thiazole Derivatives

Thiazole and its derivatives have emerged as a significant class of organic compounds in the field of corrosion science, demonstrating notable efficacy in protecting various metals and alloys from degradation in corrosive environments. scispace.commdpi.com Their effectiveness is largely attributed to their unique molecular structure, which includes a five-membered aromatic ring containing both sulfur and nitrogen atoms, as well as π-electrons. scispace.comsemanticscholar.org These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that mitigates the corrosive action of aggressive solutions. scispace.comresearchgate.netnih.gov

The mechanism of corrosion inhibition by thiazole derivatives is primarily based on the formation of a protective film on the metal surface. nih.gov This process involves the adsorption of the inhibitor molecules, which can occur through physical adsorption (physisorption), chemical adsorption (chemisorption), or a combination of both. arabjchem.orgacs.org Physisorption involves electrostatic interactions between the charged metal surface and the inhibitor molecules, while chemisorption involves the sharing of electrons between the heteroatoms (sulfur and nitrogen) of the thiazole ring and the vacant d-orbitals of the metal, leading to the formation of a coordinate-type bond. semanticscholar.orgarabjchem.org The presence of π-electrons in the aromatic ring also contributes to the adsorption process through π-stacking interactions with the metal surface. semanticscholar.org

The efficiency of a thiazole derivative as a corrosion inhibitor is influenced by several factors related to its molecular structure. The presence of electron-donating groups attached to the thiazole ring generally enhances the inhibition efficiency by increasing the electron density on the molecule, which promotes its adsorption onto the metal surface. arabjchem.org Conversely, electron-withdrawing groups can decrease the inhibition performance. researchgate.net The planarity of the molecule and the presence of additional functional groups also play a crucial role in determining the effectiveness of the inhibitor. bohrium.com

Research has shown that thiazole derivatives can act as mixed-type inhibitors, meaning they can inhibit both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. eurjchem.comscispace.com This is often observed in electrochemical studies, such as potentiodynamic polarization, where the presence of the inhibitor causes a shift in both the anodic and cathodic Tafel slopes. eurjchem.comscispace.com The adsorption of these inhibitors on the metal surface typically follows established adsorption isotherms, such as the Langmuir or Temkin isotherms, which provide insights into the nature of the interaction between the inhibitor and the metal. nih.govarabjchem.orgeurjchem.com

Detailed Research Findings

Numerous studies have investigated the corrosion inhibition performance of various thiazole derivatives on different metals, particularly in acidic media. These studies often employ a combination of weight loss measurements, electrochemical techniques (like electrochemical impedance spectroscopy and potentiodynamic polarization), and surface analysis methods to evaluate the inhibitor's effectiveness and understand its mechanism of action.

For instance, a study on novel thiazole-derived Schiff bases demonstrated their effectiveness in protecting mild steel in a sulfuric acid solution. arabjchem.org The inhibition efficiency was found to increase with the concentration of the inhibitor, and the adsorption of the inhibitors on the mild steel surface was found to obey the Temkin adsorption isotherm. arabjchem.org Quantum chemical calculations further revealed a correlation between the electron density of the inhibitor molecule and its inhibition efficiency, with electron-donating groups enhancing the adsorption process. arabjchem.org

Another investigation focused on the inhibitive effects of 2-hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride (HMDBT) on mild steel in a hydrochloric acid environment. acs.orgnih.gov This compound exhibited a high inhibition efficiency, and its adsorption was found to follow the Langmuir adsorption model, indicating both physical and chemical adhesion to the metal surface. acs.orgnih.gov The protective layer formed by the inhibitor was attributed to the presence of a benzene (B151609) ring and heteroatoms (S & N) in its structure. acs.orgnih.gov

The table below summarizes findings from various studies on the corrosion inhibition efficiency of different thiazole derivatives.

| Inhibitor | Metal | Corrosive Medium | Max Inhibition Efficiency (%) | Reference |

| 2-hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride (HMDBT) | Mild Steel | HCl | 95.35 | acs.orgnih.gov |

| Thiazole-derived Schiff bases (3a-c) | Mild Steel | H₂SO₄ | >90 (for 3c) | arabjchem.org |

| 2-amino-5-mercapto-1,3,4-thiadiazole (2A5MT) | Mild Steel | H₂SO₄ | High | researchgate.net |

| 2-mercaptothiazoline (2MT) | Mild Steel | H₂SO₄ | High | researchgate.net |

| 6-ethoxybenzo[d]thiazol-2-amine (EBT) | Mild Steel | H₂SO₄ | High | scispace.com |

| Bimannich-based TZBM | Carbon Steel | Cl⁻ + H₂S + CO₂ | >90 (at 400 ppm) | nih.gov |

| Thiazole-5-carboxylic acid | Mild Steel | NaCl | Effective at 30°C |

Electrochemical studies provide further quantitative data on the performance of these inhibitors. For example, in the presence of HMDBT, an increase in inhibitor concentration from 50 to 800 ppm led to a significant increase in polarization resistance (Rp) from 80.72 to 354.31 Ω cm² and a decrease in double-layer capacitance (Cdl) from 198.78 to 44.13 μF cm⁻², confirming the formation of a protective film on the metal surface. acs.orgnih.gov

The following table presents electrochemical data for selected thiazole derivative inhibitors.

| Inhibitor | Concentration | Polarization Resistance (Rp) (Ω cm²) | Double-layer Capacitance (Cdl) (μF cm⁻²) | Reference |

| HMDBT | 50 ppm | 80.72 | 198.78 | acs.orgnih.gov |

| HMDBT | 800 ppm | 354.31 | 44.13 | acs.orgnih.gov |

Theoretical studies using quantum chemical calculations and molecular dynamics simulations have also provided valuable insights into the corrosion inhibition mechanism of thiazole derivatives. semanticscholar.orgbohrium.comresearchgate.net These studies help in correlating the molecular structure of the inhibitors with their performance by calculating parameters such as the energy of the highest occupied molecular orbital (HOMO), the energy of the lowest unoccupied molecular orbital (LUMO), and the dipole moment. semanticscholar.orgresearchgate.net A higher HOMO energy is generally associated with a better electron-donating ability, leading to stronger adsorption and higher inhibition efficiency. semanticscholar.org

Future Research Directions and Unresolved Challenges in 1,3 Thiazole 4 Carbothioic S Acid Chemistry

Development of Novel and Sustainable Synthetic Routes

The classical synthesis of thiazole (B1198619) rings, often achieved through the Hantzsch thiazole synthesis, involves the condensation of α-haloketones with thioamides or thiourea (B124793). evitachem.comtandfonline.com For 1,3-thiazole-4-carbothioic S-acid specifically, a typical route involves the cyclization of thiourea with α-haloaldehydes or α-haloketones. evitachem.com However, these traditional methods often rely on halogenated substrates and can require harsh reaction conditions, presenting challenges for sustainability and large-scale production.

Future research must prioritize the development of more environmentally benign and efficient synthetic strategies. A promising avenue is the exploration of alternative, non-halogenated starting materials. For instance, recent studies on related thiazole structures have demonstrated the use of diazoketones as chemically stable and versatile precursors, avoiding the drawbacks of halo-ketones. chemrxiv.org Another critical area is the advancement of catalytic systems, particularly those that are metal-free, to promote cyclization and functionalization under milder conditions. organic-chemistry.org The development of one-pot synthesis protocols, where multiple reaction steps are carried out in a single reactor, would significantly improve atom economy, reduce waste, and simplify purification processes, making the synthesis more aligned with the principles of green chemistry.

Exploration of Under-Investigated Reactivity Pathways

The known reactivity of this compound is primarily dictated by its functional groups. The thiol moiety can act as a nucleophile in substitution reactions, it can participate in condensation reactions with carbonyl compounds like aldehydes and ketones, and the sulfur atom is susceptible to oxidation to form sulfoxides or sulfones. evitachem.com

Despite this, a vast portion of its chemical reactivity remains uncharted. The carbothioic acid group is an ambident nucleophile, and the selective reactivity of its sulfur versus its oxygen/nitrogen atoms under various conditions is an under-investigated area. Future studies should focus on systematically mapping this differential reactivity to unlock novel synthetic transformations. For example, its potential in cycloaddition reactions or as a precursor for more complex fused heterocyclic systems has not been fully explored. Furthermore, the presence of multiple heteroatoms suggests that the molecule could function as a unique ligand in transition-metal catalysis or as an organocatalyst itself, opening up new avenues for its application in synthetic methodology.

Advanced Computational Studies for Predictive Modeling

Computational chemistry offers powerful tools for understanding and predicting chemical behavior. For related heterocyclic systems, computational methods like conformational analysis have been instrumental in validating structures and elucidating reaction pathways. researchgate.net For this compound, a dedicated and systematic computational investigation is a crucial next step.

Future research should employ advanced computational techniques, such as Density Functional Theory (DFT), to model its electronic structure, predict spectroscopic data (NMR, IR), and calculate reaction energy profiles for both known and hypothetical reactivity pathways. This would provide deep mechanistic insights and guide experimental work, saving time and resources. Furthermore, molecular dynamics simulations could be used to model the interaction of this compound and its derivatives with biological macromolecules, such as enzymes. evitachem.com Such predictive modeling is invaluable for rational drug design and for understanding its potential in medicinal chemistry.

Expanding Applications in Emerging Fields of Chemical Science

The 1,3-thiazole scaffold is a well-established pharmacophore found in numerous biologically active compounds, leading to potential applications for its derivatives in medicinal and agricultural chemistry. evitachem.comnih.gov The unique properties of this compound, however, may allow its entry into other emerging scientific fields.

In material science, the combination of a conjugated heterocyclic ring and sulfur atoms suggests potential for applications in organic electronics. Future investigations could explore its use as a building block for organic semiconductors, conductive polymers, or materials with novel optical properties. evitachem.comresearchgate.net Its ability to coordinate with metal ions could also be harnessed for the development of novel sensors or imaging agents. In medicinal chemistry, research could move beyond using it as a general scaffold to designing targeted inhibitors for specific enzymes where the carbothioic acid group can act as a key binding element or a reactive handle. ontosight.ai

Addressing Scalability and Efficiency in Synthesis for Industrial Relevance

For any chemical compound to have a significant real-world impact, its synthesis must be translatable from the laboratory bench to an industrial scale. This requires processes that are not only high-yielding but also safe, cost-effective, and reproducible. Many traditional syntheses for heterocyclic compounds, including those for related thiadiazoles, use hazardous reagents like phosphorus pentasulfide, which are unsuitable for large-scale applications due to safety concerns and low functional group tolerance. nih.gov

A major unresolved challenge is the development of a truly scalable synthesis for this compound. Future research must focus on designing robust, one-pot or flow-chemistry processes. chemrxiv.org Flow chemistry, in particular, offers enhanced control over reaction parameters, improves safety for handling reactive intermediates, and facilitates easier scale-up. Identifying and replacing hazardous reagents with safer, more sustainable alternatives is paramount for achieving industrial relevance and ensuring the compound can be produced in sufficient quantities for widespread application in pharmaceuticals, agriculture, or materials.

Data Tables

Future Research and Challenges

| Section | Focus Area | Key Challenges & Future Directions |

| 8.1 | Sustainable Synthesis | Move beyond classical Hantzsch-type reactions; Develop metal-free catalytic systems; Utilize non-halogenated starting materials (e.g., diazoketones); Design one-pot procedures. |

| 8.2 | Reactivity Pathways | Systematically map the ambident nucleophilicity of the carbothioic acid group; Explore potential in cycloaddition reactions; Investigate its role as a ligand or organocatalyst. |

| 8.3 | Computational Modeling | Employ DFT for mechanistic insights and prediction of properties; Use molecular dynamics to simulate interactions with biological targets; Guide rational design of derivatives. |

| 8.4 | Emerging Applications | Investigate use in organic electronics (semiconductors, polymers); Develop novel sensors or imaging agents; Design targeted enzyme inhibitors in medicinal chemistry. |

| 8.5 | Scalability & Industrialization | Replace hazardous reagents with safer alternatives; Develop robust and efficient flow chemistry processes; Ensure cost-effective and reproducible large-scale production. |

Q & A

Q. What are the common synthetic routes for 1,3-thiazole-4-carbothioic S-acid?

Methodological Answer: The synthesis typically involves thioamide formation via substitution or oxidation-reduction reactions. For example:

- Thioamide Introduction : Reacting a thiazole-4-carboxamide precursor with Lawesson’s reagent (2.2 eq, 60°C, 6 hrs) effectively replaces the oxygen atom in the amide group with sulfur, yielding the thioamide derivative .

- Substitution Reactions : Ethyl 2-amino-4,5-dihydro-1,3-thiazole-4-carboxylate derivatives can undergo alkylation or acylation to introduce functional groups, followed by oxidation (e.g., H₂O₂) or thiolation steps .

- Catalytic Methods : Dehydrative S-allylation of thioic S-acids using CpRu₂-quinolinecarboxylate complexes enables efficient functionalization under mild conditions .

Q. How is the structure of this compound characterized using spectroscopic methods?

Methodological Answer:

- ¹H NMR : The thiazole proton appears as a singlet at δ 7.78–8.05 ppm. The S-acid proton (SH) is typically observed as a broad singlet at δ 11.4–12.2 ppm but may be absent in D₂O-exchanged spectra .

- Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z [M+H]⁺ corresponding to the molecular weight (e.g., 174.22 g/mol for ethyl thiazole-4-carboxylate derivatives) .

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures using high-resolution data, resolving bond lengths (C–S ≈ 1.7 Å) and dihedral angles to confirm planar thiazole geometry .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses?

Methodological Answer:

- Reagent Stoichiometry : Lawesson’s reagent (1.1–1.5 eq) minimizes side reactions like over-thionation .

- Solvent Selection : Use anhydrous THF or toluene to suppress hydrolysis of intermediates .

- Purification : Preparative TLC (e.g., n-hexane/ethyl acetate 50:50) or column chromatography (silica gel, gradient elution) isolates the product with >95% purity .

Q. What strategies address contradictions in crystallographic data for thiazole derivatives?

Methodological Answer:

- Data Validation : Cross-check SHELXL refinement parameters (e.g., R₁ < 5%, wR₂ < 10%) with residuals in electron density maps to detect disorder or twinning .

- Temperature-Dependent Studies : Low-temperature (100 K) X-ray diffraction reduces thermal motion artifacts, improving accuracy for bond-length measurements .

- Complementary Techniques : Pair crystallography with DFT calculations (e.g., B3LYP/6-31G*) to validate electronic and geometric properties .

Q. What computational methods predict feasible synthetic routes for novel thiazole-4-carbothioic derivatives?

Methodological Answer:

- Retrosynthesis Tools : AI-driven platforms (e.g., Reaxys, Pistachio) analyze reaction databases to propose one-step routes, prioritizing high-yield (>70%) pathways .

- Mechanistic Insights : Molecular docking (AutoDock Vina) evaluates thioamide interactions with biological targets (e.g., enzymes), guiding functional group modifications .

- Stability Simulations : AMBER or GROMACS predicts degradation pathways under varying pH/temperature conditions, aiding in storage protocol design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.